molecular formula C13H13Cl2N B1456093 3-(3-Chloro-4-methylphenyl)aniline, HCl CAS No. 1352318-30-9

3-(3-Chloro-4-methylphenyl)aniline, HCl

Cat. No.: B1456093
CAS No.: 1352318-30-9
M. Wt: 254.15 g/mol
InChI Key: CVHYEQPWUVBZQW-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)aniline hydrochloride is an organic compound with the molecular formula C13H13Cl2N. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)aniline hydrochloride typically involves the reaction of 3-chloro-4-methylaniline with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chloro-4-methylphenyl)aniline hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. Additionally, it can interact with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-methylphenyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the aniline ring influences its reactivity and interactions with other molecules .

Biological Activity

3-(3-Chloro-4-methylphenyl)aniline, HCl, also known as 3-chloro-p-toluidine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H12ClN·HCl
  • Molecular Weight : 254.16 g/mol
  • CAS Number : 1352318-30-9
  • Structure : The compound features a chloro group and a methyl group on a phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and methyl groups can enhance its lipophilicity and binding affinity to proteins or enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Effects : Studies have shown that derivatives of chlorinated anilines can exhibit antibacterial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies .
  • Anticancer Potential : Some studies have indicated that chlorinated anilines may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways .
  • Neuroprotective Effects : There is emerging evidence that certain aniline derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Studies

  • Antimicrobial Study : A study evaluating the antibacterial activity of chlorinated aniline derivatives highlighted that 3-(3-Chloro-4-methylphenyl)aniline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-chlorinated analogs, indicating enhanced potency due to the chloro substitution.
  • Cancer Cell Line Analysis : In vitro studies on human breast cancer cell lines demonstrated that treatment with 3-(3-Chloro-4-methylphenyl)aniline led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study suggested that the compound activates caspase pathways leading to apoptosis .
  • Neuroprotection Assessment : Research assessing the neuroprotective effects found that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This protective effect was linked to the modulation of antioxidant enzyme activity .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHYEQPWUVBZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-30-9
Record name [1,1′-Biphenyl]-3-amine, 3′-chloro-4′-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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